perfluoroallylfluorosulfate

Beschreibung

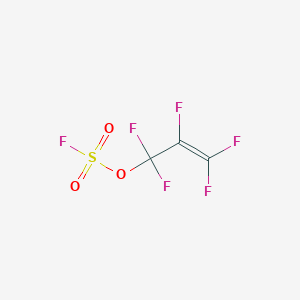

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZZWVXXYAALGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379773 | |

| Record name | Pentafluoroallyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67641-28-5 | |

| Record name | Pentafluoroallyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroallyl fluorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparative Techniques for Perfluoroallylfluorosulfate

Foundational Synthetic Routes to Perfluoroallylfluorosulfate

The primary pathways to synthesizing this compound are rooted in the reaction of perfluoroolefins with sulfur trioxide, often mediated by catalytic agents to ensure efficiency and selectivity.

Lewis Acid Catalysis in this compound Formation: Mechanistic Insights

Lewis acid catalysis is pivotal in the formation of this compound. Lewis acids, defined as electron-pair acceptors, enhance the reactivity of a substrate by complexing with a lone-pair-bearing electronegative atom. wikipedia.org In the context of this compound synthesis from hexafluoropropene (B89477) and sulfur trioxide, Lewis acids such as boron trifluoride or boron trichloride (B1173362) act as catalysts. google.com

Optimization of Reaction Conditions and Process Engineering for this compound Synthesis

Achieving high yield and purity in this compound synthesis necessitates meticulous optimization of various process parameters, from temperature and pressure to the choice of solvent and subsequent handling steps like hydrolysis.

Temperature and Pressure Parameterization for Enhanced Yield and Selectivity

Table 1: Effect of Temperature on the Yield of α-hydrotetrafluoroethanesulfonyl fluoride (B91410) (α-HTFSF) during Sultone Hydrolysis

| Molar Ratio (Sultone:Water) | Hydrolysis Time (hours) | Temperature (°C) | Yield of α-HTFSF (%) |

| 1:16 | 1.5 | 2 - 3 | 90 |

| 1:16 | 1.5 | 2 - 4 | 92 |

| 1:16 | 1.5 | 5 - 10 | 79 |

Data sourced from Fluorine Notes. fluorine1.ru

Solvent System Selection and Its Impact on this compound Purity and Reaction Efficacy

The choice of solvent system is a determining factor in the efficacy and purity of the final product. Solvents can influence reaction rates, mechanisms, and outcomes by stabilizing or destabilizing reaction intermediates and modulating the reactivity of reactants and catalysts. numberanalytics.com The polarity, acidity, and basicity of the solvent are key properties that affect its interaction with the reaction components. numberanalytics.com For instance, in reactions involving hydrophobic materials, a weakly polar solvent can enhance the dispersion of active components, leading to improved reaction outcomes. mdpi.com While a solvent is often intended to be an inert environment, some, like fluorinated alcohols, can actively interact with substrates and intermediates, leading to significant changes in chemo- and regio-selectivity as well as reaction yields. chemrxiv.org The solvent can profoundly influence the free energies of activation (ΔG‡) of a reaction through its differential effects on the ground state and the transition state. nih.gov

Hydrolysis of HFP-2-Sultone for this compound Production

The hydrolysis of the intermediate, hexafluoropropane-2-sultone (HFP-2-sultone), is a critical and highly exothermic step. fluorine1.ru To manage the reaction's exothermicity and prevent a decrease in the yield of the target product, the temperature must be strictly controlled, ideally not exceeding 2-5°C. fluorine1.ru A significant increase in temperature can lead to the formation of trifluoroacetic acid (TFPA) as a byproduct, with concentrations reaching up to 16%, which in turn can decrease the desired product yield by 10-30%. fluorine1.ru

The recommended hydrolysis method involves adding the sultone to a large excess of water (a 15- to 30-fold excess) or, under laboratory conditions, to chipped ice to ensure effective heat dissipation. fluorine1.ru This high dilution keeps the hydrogen ion concentration in the aqueous phase relatively constant, which helps maintain steady rates for both the main and side reactions. fluorine1.ru This procedure ensures the completeness of the process while minimizing the formation of impurities. fluorine1.ru

Innovative Approaches and Emerging Technologies in this compound Production

The synthesis of this compound (FAFS) is a specialized process that traditionally relies on the reaction between hexafluoropropene and sulfur trioxide. archive.orggoogle.com Innovations in chemical production are paving the way for more efficient, selective, and controlled manufacturing of this highly reactive compound. These emerging technologies focus on optimizing reaction parameters, improving safety, and increasing yield and purity. lookchem.com

A foundational method for producing this compound involves the reaction of hexafluoropropene (HFP) with sulfur trioxide (SO₃) using a boron trifluoride (BF₃) catalyst at approximately 25°C. archive.orgarchive.org This process typically yields 50-60% of the desired product, this compound (CF₂=CFCF₂OSO₂F), along with a cyclic sultone isomer. archive.org Research into this synthesis has highlighted the critical role of several factors in determining the final yield and selectivity. lookchem.com These key parameters include the molar ratio of hexafluoropropene to sulfur trioxide, the reaction temperature, and the ratio of the boron catalyst to the sulfur trioxide. lookchem.com

When perfluoroolefins interact with sulfuric anhydride, several competing reactions can occur, including isomerization and the formation of various polyfluoroalkylsulfates and other by-products. fluorine1.ru The quality of the reagents, such as using double-distilled sulfuric anhydride, has been shown to significantly improve the yield of the target product in related reactions. fluorine1.ru Temperature control is also paramount; undesirable by-products tend to form at temperatures below 60°C and above 150°C in similar systems, with yields dropping significantly at temperatures exceeding 105°C. fluorine1.ru

Table 1: Summary of Traditional Synthesis Parameters for this compound

This table outlines the established parameters for the synthesis of this compound.

| Parameter | Value/Condition | Reported Yield | Source |

| Reactants | Hexafluoropropene (CF₃CF=CF₂) + Sulfur Trioxide (SO₃) | 50-60% | archive.org, archive.org |

| Catalyst | Boron Trifluoride (BF₃) | archive.org, google.com | |

| Temperature | 25°C | archive.org, archive.org | |

| Key Ratios | C₃F₆/SO₃, Boron catalyst/SO₃ | Yield and selectivity are highly dependent on these ratios. | lookchem.com |

Emerging technologies in chemical manufacturing offer significant potential for enhancing the production of this compound. While specific applications to FAFS production are not widely published, general trends in advanced chemical synthesis are relevant. Technologies such as continuous flow chemistry, artificial intelligence (AI) for process optimization, and the development of advanced catalytic systems are poised to revolutionize the production of specialty chemicals. weforum.orgunicri.org

Continuous flow reactors, for instance, could provide superior control over reaction temperature and mixing, which is critical for managing the highly exothermic nature of the FAFS synthesis and minimizing the formation of by-products. fluorine1.ru The convergence of chemistry and AI could enable autonomous molecular design and high-throughput screening of reaction conditions to rapidly identify the optimal ratios and temperatures for maximizing yield and selectivity, moving beyond traditional one-factor-at-a-time experimentation. unicri.org

Table 2: Comparison of Traditional vs. Emerging Production Methodologies

This table provides a comparative overview of traditional batch production versus potential innovative approaches for synthesizing this compound.

| Feature | Traditional Batch Synthesis | Potential Innovative Approach (e.g., AI-Optimized Flow Chemistry) |

| Process Control | Limited control over temperature gradients and mixing. | Precise, real-time control of temperature, pressure, and stoichiometry. |

| Safety | Higher risk due to the scale of exothermic reactions. | Enhanced safety through smaller reaction volumes and better heat dissipation. |

| Optimization | Manual, iterative optimization of parameters. | AI-driven algorithms for rapid, multi-parameter optimization. |

| Efficiency | Moderate yields (e.g., 50-60%) with significant by-product formation. archive.org | Potential for higher yields and improved selectivity, reducing waste. |

| Scalability | Scaling up can be challenging and introduce new safety risks. | More straightforward and safer scalability by numbering-up (parallelizing) reactors. |

Furthermore, advancements in materials science could lead to novel, more robust catalysts that are less sensitive to impurities and offer higher selectivity than the currently used boron trifluoride. The development of such technologies could make the synthesis of this compound more efficient, cost-effective, and sustainable.

Chemical Reactivity and Mechanistic Investigations of Perfluoroallylfluorosulfate

Fundamental Reaction Pathways and Transformations of Perfluoroallylfluorosulfate

The unique structure of this compound allows it to participate in a variety of reaction types, including addition, substitution, and radical reactions.

The double bond in this compound is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This electronic characteristic makes it susceptible to attack by nucleophiles. Nucleophilic addition reactions involve the attack of an electron-rich species (nucleophile) on the electrophilic double bond of the this compound molecule. byjus.comwordpress.com This process leads to the formation of two new single bonds as the π-bond is broken. byjus.com

Conversely, electrophilic addition reactions, where an electron-seeking species (electrophile) attacks a double or triple bond, are less common for this compound due to the already electron-poor nature of its double bond. byjus.comwordpress.com

The general mechanism for nucleophilic addition to an electron-deficient alkene like this compound can be illustrated as follows:

Table 1: General Mechanism of Nucleophilic Addition

| Step | Description |

|---|---|

| 1 | A nucleophile (Nu⁻) attacks one of the carbon atoms of the C=C double bond. |

| 2 | Simultaneously, the π-electrons of the double bond move to the adjacent carbon atom, creating a carbanion. |

| 3 | The resulting carbanion is then protonated by a proton source (H⁺) in the reaction mixture to yield the final addition product. |

The fluorosulfate (B1228806) group (-OSO₂F) in this compound is a good leaving group, facilitating substitution reactions. In these reactions, a nucleophile replaces the fluorosulfate group. This reactivity is a key aspect of its utility as a building block in organic synthesis. lookchem.com

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can also occur. libretexts.orgmasterorganicchemistry.comlibretexts.org For instance, reactions with alcohols or amines can lead to the substitution of the fluorosulfate group and the formation of new ethers or amines, respectively. youtube.com The mechanism often involves the initial attack of the nucleophile on the carbon atom attached to the fluorosulfate group, followed by the departure of the fluorosulfate anion. youtube.com

This compound can also participate in radical reactions. rutgers.edu These reactions are typically initiated by the homolytic cleavage of a bond to form two radical species. libretexts.org In the context of this compound, this could involve the cleavage of the C-S bond or the S-F bond under appropriate conditions, such as heat or UV light, to generate radical intermediates.

Once formed, these radicals can propagate a chain reaction. masterorganicchemistry.comlibretexts.org For example, a radical could add across the double bond of another this compound molecule, leading to the formation of polymers or other complex structures. libretexts.org The three main stages of a radical chain reaction are initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Table 2: Stages of a Radical Chain Reaction

| Stage | Description |

|---|---|

| Initiation | Formation of radical species from a non-radical precursor. |

| Propagation | A radical reacts with a non-radical molecule to form a new radical and a new non-radical molecule. |

| Termination | Two radicals react with each other to form a stable, non-radical molecule. |

Role of this compound as a Reactive Intermediate and Building Block

The high reactivity of this compound makes it a versatile intermediate and building block in the synthesis of complex fluorinated molecules. lookchem.com

The fluorosulfate group in this compound is an excellent leaving group. Its departure can lead to the formation of a fluoroallyl cation intermediate. lookchem.com This cation is highly electrophilic and can react with a wide range of nucleophiles. A proposed mechanism involves the generation of these fluoroallyl cations as key reactive intermediates. lookchem.com The stability of this cation is influenced by the electron-withdrawing fluorine atoms.

The selectivity of reactions involving this compound can be understood through concepts like the Hard and Soft Acid and Base (HSAB) principle and pKa considerations. lookchem.comlookchem.com

Hard and Soft Acid-Base (HSAB) Principle: This theory classifies acids and bases as "hard" or "soft". libretexts.orgwikipedia.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orgnumberanalytics.com Hard bases are small, highly electronegative, and not easily polarizable, while soft bases are larger, less electronegative, and more polarizable. wikipedia.org The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. libretexts.orgwikipedia.orgnumberanalytics.com

In the context of this compound, the different reactive sites can be classified as hard or soft acids. For instance, the highly charged, small carbon of a potential fluoroallyl cation could be considered a hard acid, while the carbons of the double bond might be considered softer acids. libretexts.org A nucleophile's (base's) hardness or softness will then determine its preferred site of attack. nih.gov For example, a hard nucleophile like the fluoride (B91410) ion would favor reacting with a hard acid center, while a softer nucleophile like an iodide ion would prefer a soft acid center. libretexts.org

Table 3: HSAB Classification and Interaction Preference

| Species | Characteristics | Interaction Preference |

|---|---|---|

| Hard Acid | Small size, high positive charge, not polarizable | Hard Base |

| Soft Acid | Large size, low positive charge, polarizable | Soft Base |

| Hard Base | Small size, high electronegativity, not polarizable | Hard Acid |

| Soft Base | Large size, low electronegativity, polarizable | Soft Acid |

Derivatization Strategies and Functional Group Transformations Utilizing this compound

This compound (CF2=CFCF2OSO2F) is a highly reactive and versatile fluorinated building block used in organic synthesis. lookchem.com Its reactivity stems from the presence of both a double bond and a good leaving group (fluorosulfate), allowing for a variety of chemical transformations.

Perfluoroalkylallyl ethers can be synthesized through the condensation of this compound with perfluoroalkoxy anions. fluorine1.ru This reaction provides a direct route to valuable fluorinated ethers. The general scheme for this synthesis involves the reaction of this compound with a suitable alcohol in the presence of a base. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the fluorosulfate group and displacing it.

The Williamson ether synthesis, a well-established method for preparing ethers, provides a conceptual basis for this transformation. youtube.comyoutube.com In this reaction, an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction. youtube.com Similarly, the fluorosulfate group in this compound is an excellent leaving group, facilitating nucleophilic substitution by alkoxides.

The choice of solvent and base is crucial for the success of this reaction. Aprotic polar solvents are often employed to dissolve the reactants and facilitate the nucleophilic attack. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired perfluoroalkylallyl ether while minimizing side reactions.

A representative example is the reaction of this compound with a perfluoroalkoxide, generated from the corresponding perfluoroalcohol and a base. The reaction proceeds as follows:

CF2=CFCF2OSO2F + RfO⁻ → CF2=CFCF2ORf + SO3F⁻

Where Rf represents a perfluoroalkyl group.

This methodology allows for the introduction of various perfluoroalkyl groups, leading to a diverse range of perfluoroalkylallyl ethers. These ethers are of interest for applications in materials science and as intermediates in the synthesis of other fluorinated compounds. fluorine1.ru

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Perfluoroalkoxy-anion | Perfluoroalkylallyl ether | fluorine1.ru |

This compound serves as a precursor for the synthesis of functionalized fluorinated carboxylic acid derivatives. A key transformation in this context is the hydrolysis of the fluorosulfate group, which can lead to the formation of carboxylic acid functionalities. lookchem.com

The hydrolysis of this compound can be achieved under aqueous conditions. fluorine1.ru The fluorosulfate group is susceptible to nucleophilic attack by water, leading to its displacement and the formation of an intermediate that can be further converted to a carboxylic acid derivative. The reaction conditions, such as pH and temperature, can influence the outcome of the hydrolysis.

For instance, the hydrolysis of the sultone derived from hexafluoropropene (B89477), a related compound, is an exothermic reaction. fluorine1.ru Controlling the temperature is crucial to prevent side reactions and maximize the yield of the desired product. fluorine1.ru This principle can be extended to the hydrolysis of this compound, where careful temperature control is necessary.

Furthermore, the reaction of this compound with other nucleophiles can also lead to functionalized carboxylic acid derivatives. For example, its reaction with a suitable reagent can introduce a carboxyl group or a group that can be readily converted to a carboxyl group.

A patent describes a process where a diester can be converted to a dicarboxylic acid via hydrolysis using a mineral acid in the presence of excess water. google.com While this refers to a different starting material, the principle of hydrolysis to form carboxylic acids is a common strategy in organic synthesis.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Water (Hydrolysis) | Fluorinated carboxylic acid derivative | lookchem.comfluorine1.ru |

The synthesis of fluorinated peroxides from this compound is a less commonly documented transformation. However, the high reactivity of this compound suggests its potential to react with peroxide sources to form fluorinated peroxide species. Organic peroxides are often generated from the reaction of a suitable substrate with a source of peroxide, such as hydrogen peroxide or an organic hydroperoxide. pitt.eduorganic-chemistry.org

The reaction would likely involve the nucleophilic attack of a peroxide anion (ROO⁻) on the electrophilic carbon of the perfluoroallyl group, leading to the displacement of the fluorosulfate leaving group. The stability of the resulting fluorinated peroxide would be a significant consideration, as peroxides are known to be potentially unstable. chemistryworld.com

The synthesis of β,β-difluoro peroxides has been achieved through the reaction of alkenes with a peroxide source in the presence of a catalyst. mdpi.com A similar approach could potentially be adapted for the reaction of this compound. The reaction conditions, including the choice of peroxide source, solvent, and catalyst, would need to be carefully optimized to achieve the desired transformation.

It is important to note that reactions involving peroxides should be handled with extreme caution due to their potential for explosive decomposition. pitt.edu

| Starting Material | Potential Reagent | Potential Product Type | Reference |

|---|---|---|---|

| This compound | Peroxide source (e.g., ROO⁻) | Fluorinated peroxide | Conceptual, based on peroxide chemistry pitt.edumdpi.com |

This compound can react with active methylene (B1212753) compounds, such as malonate esters, in the presence of a base. google.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which makes the protons on the methylene carbon acidic and easily removable by a base to form a carbanion. organic-chemistry.orgnih.gov

This carbanion, being a strong nucleophile, can then attack the electrophilic carbon of the perfluoroallyl group, leading to the displacement of the fluorosulfate leaving group and the formation of a new carbon-carbon bond. This type of reaction is a powerful tool for constructing more complex fluorinated molecules.

A patent application describes the reaction of this compound with a malonate derivative in acetonitrile (B52724) at low temperatures. google.com The reaction mixture is then warmed to room temperature and stirred for an extended period, indicating that the reaction may require time to go to completion.

The general reaction can be represented as:

CF2=CFCF2OSO2F + CH₂(COOR)₂ + Base → CF2=CFCF2CH(COOR)₂ + Base·H⁺ + SO3F⁻

This reaction allows for the introduction of a functionalized two-carbon unit onto the perfluoroallyl scaffold, which can be further manipulated to synthesize a variety of target molecules. The resulting product contains ester functionalities that can be hydrolyzed to carboxylic acids, providing another route to functionalized fluorinated carboxylic acids. researchgate.netbeilstein-journals.orgamelica.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Malonate Ester | Substituted malonate ester | google.com |

Polymerization Chemistry and Advanced Materials Science Applications of Perfluoroallylfluorosulfate

Perfluoroallylfluorosulfate as a Monomer in Advanced Fluoropolymer Synthesis

This compound (PFASF) serves as a crucial monomer in the synthesis of advanced fluoropolymers, valued for its ability to introduce specific functionalities into the polymer backbone. Its integration into polymer chains is primarily achieved through radical polymerization mechanisms, particularly in aqueous emulsion systems, which are well-suited for the production of high-performance fluorinated materials.

Free-Radical Polymerization Pathways of this compound

Free-radical polymerization is a fundamental process for producing a vast array of commercial polymers, including fluoropolymers. cmu.edu This chain reaction mechanism consists of four principal stages: initiation, propagation, chain transfer, and termination. cmu.eduresearchgate.net

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These highly reactive species then attack a monomer molecule, such as this compound, breaking its π-bond to form a new radical center on the monomer unit.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid sequence. This step progressively extends the polymer chain. The incorporation of this compound into the growing chain introduces a pendant fluorosulfate (B1228806) group (–CF₂OSO₂F).

Chain Transfer: The activity of a growing polymer chain can be transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. wikipedia.org This reaction terminates the growth of one chain while initiating a new one, thereby controlling the molecular weight of the resulting polymer. wikipedia.orgsco-sakai-chem.com

Termination: The growth of a polymer chain is concluded when two radical centers react with each other, either by combination or disproportionation, to form one or more stable, non-reactive polymer molecules. cmu.edu

While effective, free-radical polymerization of fluoroalkenes can present challenges, including side reactions and difficulties in controlling molecular weight and polymer architecture. fudan.edu.cn Modern controlled radical polymerization techniques are being developed to overcome these limitations and enable the synthesis of well-defined fluoropolymers with precise structural characteristics. fudan.edu.cn

Aqueous Emulsion Polymerization Techniques for this compound Incorporation

Aqueous emulsion polymerization is a widely used industrial technique for synthesizing fluoropolymers. nih.govlearnbin.net This heterogeneous process involves dispersing a water-insoluble monomer, like this compound, in water with the aid of a surfactant or emulsifier. learnbin.netmit.edu

The key components and stages of this technique are:

Monomer Droplets: The monomer exists as stabilized droplets suspended in the aqueous phase.

Micelles: The surfactant molecules form micelles, which are swollen with monomer and serve as the primary loci for polymerization. mit.edu

Initiator: A water-soluble initiator generates free radicals in the aqueous phase. mit.edu These radicals diffuse into the micelles and initiate polymerization.

Polymer Particles: As polymerization proceeds within the micelles, they transform into monomer-swollen polymer particles, which continue to grow by absorbing more monomer from the droplets. mit.edu

This method is particularly advantageous for producing high-molecular-weight polymers at a high rate. The surrounding water acts as an efficient heat sink, allowing for excellent temperature control during the highly exothermic polymerization reaction. learnbin.net This technique is commonly employed for the production of fluoroelastomers where cure site monomers are incorporated into the polymer backbone. google.comgoogle.com

Functionalization of Fluoropolymers through this compound Incorporation

The inclusion of this compound as a comonomer is a strategic approach to impart specific functionalities to fluoropolymers. The pendant fluorosulfate group introduced by the monomer acts as a reactive site, enabling subsequent chemical modifications such as cross-linking, and can also influence the polymerization process itself.

Introduction of Cure Sites and Cross-Linking Mechanisms in Fluoroelastomers

Fluoroelastomers are a class of fluoropolymers known for their exceptional thermal and chemical resistance. google.com To achieve their characteristic rubber-like elasticity, the linear polymer chains must be chemically linked together through a process called curing or cross-linking. google.comgoogle.com this compound can be used as a cure site monomer (CSM) for this purpose. google.com20.210.105

When copolymerized with primary backbone monomers like tetrafluoroethylene (B6358150), vinylidene fluoride (B91410), and hexafluoropropylene, the this compound unit provides a reactive pendant group along the polymer chain. 20.210.105sealseastern.com This fluorosulfate group serves as a "cure site" that can be targeted in a subsequent curing step. Peroxide-based cure systems are commonly used, where an organic peroxide generates free radicals that initiate the cross-linking reactions at these specific sites, forming a stable, three-dimensional polymer network. 20.210.105 This network structure is what gives the final material its elastomeric properties, such as resilience and resistance to compression set. google.com

Role of this compound as a Polymerization Aid and Chain Transfer Agent

In addition to providing cure sites, functional monomers like this compound can also act as polymerization aids. google.com Their presence can influence the reaction kinetics and the properties of the resulting polymer.

Furthermore, certain reactive molecules can function as chain transfer agents (CTAs) during polymerization. wikipedia.org A chain transfer agent is a substance that can react with a growing polymer radical, terminating the chain's growth but simultaneously generating a new radical that can initiate a new polymer chain. wikipedia.orggoogle.com This process is a key method for controlling the molecular weight of polymers produced via free-radical polymerization. wikipedia.org The reactive nature of the this compound molecule gives it the potential to participate in chain transfer events, thereby helping to regulate the final molecular weight and structural properties of the fluoropolymer.

Development of High-Performance Fluorinated Materials Utilizing this compound Precursors

The use of this compound as a monomer or a chemical precursor is instrumental in the development of a variety of high-performance fluorinated materials. lookchem.com These materials are prized for their unique combination of properties, which are derived from the high bond energy and stability of carbon-fluorine bonds. sigmaaldrich.com

By incorporating this compound, manufacturers can produce advanced fluoroelastomers with tailored cure characteristics and superior performance in demanding environments, such as high-temperature seals and gaskets. google.com The ability to create robust cross-linked networks enhances the material's chemical resistance, thermal stability, and mechanical durability. rsc.org

Moreover, this compound can serve as a versatile starting material for the synthesis of other specialized fluorinated monomers. epo.org These derived monomers can then be polymerized to create unique fluoropolymers for a range of advanced applications, including films, coatings, and membranes for the electronics, aerospace, and chemical processing industries. epo.orgarkema.comagc-chemicals.com The resulting materials often exhibit low surface energy, hydrophobicity, and excellent dielectric properties, making them suitable for some of the most challenging technological applications. sigmaaldrich.comchromistechnologies.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃F₆O₃S | lookchem.com |

| Molecular Weight | 230.10 g/mol | lookchem.comarchive.org |

| Boiling Point | 63-64 °C | lookchem.comarchive.org |

| Density (Predicted) | 1.751 g/cm³ | lookchem.com |

| Synonyms | Perfluoroallyl fluorosulphate; 1,1,2,3,3-Pentafluoro-3-fluorosulfonyloxyprop-1-ene | lookchem.com |

Synthesis and Characterization of Fluorinated Ionomers and Ionic Copolymers

This compound (FAFS) serves as a critical and highly reactive monomer in the synthesis of advanced fluorinated ionomers and ionic copolymers. lookchem.com These polymers are prized for their unique combination of properties, which are derived from their distinct molecular architecture. The synthesis process typically involves the polymerization of the FAFS monomer, which can be accomplished through homopolymerization or, more commonly, through copolymerization with other fluorinated monomers such as tetrafluoroethylene (TFE). lookchem.comgoogle.com The incorporation of FAFS introduces sulfonyl fluoride pendant groups, which can be readily hydrolyzed to sulfonic acid groups, creating the ionic character essential for ionomer applications.

The polymerization process is often initiated by free-radical chemistry, leading to the formation of polymers with tailored molecular weights and compositions. esf.edu The resulting ionic copolymers are essentially composed of a chemically resistant and hydrophobic perfluorinated backbone with pendant hydrophilic side chains containing the ion-exchange sites. google.commdpi.com This structure is fundamental to their performance.

Characterization of these ionomers is crucial to understanding their structure-property relationships. A variety of analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is extensively used to determine the polymer composition, sequence distribution, and to identify end groups, providing insight into the polymerization mechanism. esf.edu

Differential Scanning Calorimetry (DSC): This technique is used to analyze the thermal properties of the polymers, such as the glass transition temperature (Tg) and melting points, which are critical for determining the operational range of materials derived from them. esf.edu

Ion Exchange Capacity (IEC): IEC is a measure of the number of active ion-exchange sites per unit weight of the polymer. It is a key parameter that dictates the ion conductivity of the resulting material and is carefully controlled during synthesis to meet the demands of specific applications. nih.govmdpi.com

Researchers focus on tailoring these characteristics to achieve specific performance targets. For instance, the reactivity ratios between FAFS and comonomers like chlorotrifluoroethylene (B8367) (CTFE) can be studied to control the distribution of ionic groups along the polymer chain, which in turn influences the material's thermal and solution properties. esf.edu The ultimate goal is the rational design of ionomers where properties like charge density and water solubility can be precisely controlled. esf.edu

Table 1: Synthesis and Characterization of this compound-Based Ionomers

| Parameter | Description | Relevance |

| Monomer Reactivity | The relative rate at which FAFS copolymerizes with other monomers (e.g., TFE). | Determines the final polymer composition and the distribution of ionic groups (random vs. blocky). esf.edu |

| Polymerization Method | Typically free-radical polymerization in aqueous or solvent-based systems. | Affects molecular weight, polydispersity, and potential for side reactions. esf.edu |

| Ion Exchange Capacity (IEC) | Moles of ionic groups per gram of dry polymer (meq/g). | A primary indicator of ion conductivity; higher IEC generally leads to higher conductivity but can also increase water uptake and swelling. nih.govmdpi.com |

| Equivalent Weight (EW) | The weight of polymer in grams that contains one mole of ionic groups ( g/mol ). | Inversely related to IEC, it is a common metric used to define ionomer grades. energy.gov |

| Thermal Stability | The ability of the polymer to resist degradation at elevated temperatures. | Defines the upper operating temperature limit for applications like fuel cells. mdpi.com |

Applications of this compound-Derived Polymers in Polymer Electrolyte Membranes (PEMs) for Energy Systems

Polymers derived from this compound are instrumental in the development of high-performance polymer electrolyte membranes (PEMs), which are the core component of various electrochemical devices, most notably PEM fuel cells (PEMFCs). google.comwikipedia.org A PEM is a semipermeable membrane that conducts protons (or other ions) while being electronically insulating, physically separating the fuel at the anode from the oxidant at the cathode. fuelcellbuses.euprinceton.edu

The ionomers created from FAFS are particularly well-suited for this application. google.com Copolymers of TFE with monomers containing sulfonyl groups, such as those derived from FAFS, are excellent candidates for PEMs used in fuel cells and NaCl electrolysis. google.com The performance of a PEM is largely dictated by the properties of its constituent ionomer. Key performance metrics include:

High Ion Conductivity: The sulfonic acid groups introduced by the FAFS monomer provide the necessary sites for ion transport. google.comnih.gov The unique morphology of these perfluorinated ionomers, characterized by distinct hydrophilic (ionic) and hydrophobic (fluorocarbon backbone) domains, creates well-defined channels that facilitate rapid ion transport even at low water content. mdpi.comnih.gov

Chemical and Thermal Stability: The perfluorinated backbone of the polymer provides exceptional resistance to the harsh oxidative and reductive chemical environments and high temperatures present within an operating fuel cell. mdpi.commdpi.com

Low Fuel Crossover: The membrane must effectively prevent the fuel (e.g., hydrogen) from crossing over from the anode to the cathode, which would lead to a loss of efficiency. mdpi.com

Table 2: Research Targets for Advanced FAFS-Derived Ionomers in PEM Fuel Cells

| Property | Current State (e.g., Nafion®) | Research Goal | Rationale |

| Equivalent Weight (EW) | ~950 - 1100 g/mol | 750 - 950 g/mol | Lowering EW increases the concentration of ionic groups, boosting proton conductivity. energy.govsigmaaldrich.com |

| Oxygen Permeability | Low | >10x Increase | Reduces oxygen transport resistance at the cathode, improving catalyst utilization and overall fuel cell performance. energy.gov |

| Conductivity (Low RH) | Decreases significantly | High and stable | Enhances fuel cell operation at higher temperatures and lower humidity, which improves water management and system efficiency. researchgate.netmdpi.com |

| Dimensional Stability | Swells with hydration | Low swelling | Improves the mechanical integrity and durability of the membrane-electrode assembly. nih.gov |

Exploration of this compound in Advanced Coatings, Adhesives, and Specialty Chemical Production

The unique reactivity and the properties of the resulting polymers make this compound a valuable compound in several areas of materials science and chemical manufacturing. lookchem.com

Advanced Coatings FAFS is a precursor for fluoropolymers used in the formulation of advanced coatings. lookchem.comepo.org Fluorinated polymers are renowned for their exceptional properties, which they impart to surface coatings. core.ac.uk These properties include:

Chemical Resistance: Protection against corrosion and degradation from harsh chemicals. core.ac.uk

Thermal Stability: The ability to withstand high operating temperatures without decomposing. core.ac.uk

Low Surface Energy: This results in surfaces that are hydrophobic and oleophobic (water and oil repellent), anti-adhesive, and easy to clean. core.ac.uk

Weather Resistance: Excellent stability against UV radiation and environmental exposure. google.com

Polymers derived from FAFS can be used in protective coatings for industrial equipment, architectural finishes, and filtration membranes where durability and high performance are required. epo.orgmdpi.com

Adhesives In the field of adhesives, FAFS is used to create specialty fluorinated polymers and elastomers. lookchem.com These materials can be formulated into high-performance adhesives and sealants for applications that demand superior resistance to chemicals and extreme temperatures. google.com For example, fluoroelastomer caulks are used as joint sealants for industrial containers, gaskets for high-temperature ovens, and fuel cell seals. google.com The incorporation of monomers like FAFS into the polymer structure ensures the final adhesive product maintains its integrity and bonding strength in challenging environments where conventional adhesives would fail.

Specialty Chemical Production Beyond polymerization, this compound is a versatile building block in organic synthesis. lookchem.com Its highly reactive nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate for producing a variety of fluorinated specialty chemicals. lookchem.comopt-os.com These specialty chemicals are often customized products manufactured to meet the specific needs of various industries. riverchem.com The FAFS molecule can be used to introduce the perfluoroallyl group into other molecules, leading to the creation of novel compounds for use in pharmaceuticals, agrochemicals, and other high-performance materials. lookchem.com

Environmental Behavior and Transformation Studies of Perfluoroallylfluorosulfate and Associated Perfluorinated Compounds

Methodologies for Assessing Environmental Fate of Perfluorinated Substances, Including Analogs of Perfluoroallylfluorosulfate

Assessing the environmental fate of perfluorinated substances is a complex challenge due to their unique physicochemical properties and the sheer diversity of compounds within the PFAS class. nih.govitrcweb.org Researchers employ a combination of experimental and computational methods to understand how these compounds, including potential analogs of this compound, behave and persist in the environment.

A variety of laboratory methods are utilized to determine the degradation and transformation rates of PFAS. These experimental setups are designed to simulate environmental conditions and probe the susceptibility of these compounds to different degradation mechanisms.

Analytical Techniques: The cornerstone of any experimental fate study is the ability to accurately detect and quantify the target compounds and their transformation products. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of known PFAS. mdpi.commdpi.com For identifying unknown transformation products, high-resolution mass spectrometry (HRMS) is an invaluable tool. nih.gov The Total Oxidizable Precursor (TOP) assay is another important technique that oxidizes unknown precursors into known perfluoroalkyl acids (PFAAs), providing a more complete picture of PFAS contamination. clu-in.org

Degradation Studies: Researchers use various techniques to induce and study the degradation of PFAS. These include:

Advanced Oxidation Processes (AOPs): These methods generate highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•), to break down PFAS. rsc.orgresearchgate.net Examples include UV/persulfate systems and electrochemical oxidation. researchgate.netfrontiersin.org

Advanced Reduction Processes (ARPs): These processes utilize highly reductive hydrated electrons to degrade PFAS, offering a different mechanistic pathway compared to oxidation.

Sonolysis and Pyrolysis: These are high-energy methods that use ultrasound or high temperatures, respectively, to break the strong carbon-fluorine bonds.

Biodegradation Studies: Microcosm studies using soil, sediment, or activated sludge are conducted to assess the potential for microbial degradation. nih.gov These experiments help determine if polyfluorinated precursors can be transformed into more persistent PFAAs under aerobic or anaerobic conditions. nih.gov

The table below summarizes key experimental approaches used in PFAS fate assessment.

Interactive Data Table: Experimental Approaches for PFAS Fate Assessment

| Methodology | Description | Target Analytes | Key Information Provided |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. A highly sensitive and selective technique for quantifying specific PFAS compounds. mdpi.com | Known PFAS (e.g., PFOA, PFOS) | Concentrations in various media (water, soil, biota), transformation kinetics. |

| HRMS | High-Resolution Mass Spectrometry. Used for non-targeted analysis to identify unknown PFAS and their transformation products. nih.gov | Unknown PFAS, transformation intermediates | Compound identification, pathway elucidation. |

| TOP Assay | Total Oxidizable Precursor Assay. Converts oxidizable precursor compounds into quantifiable PFAAs. clu-in.org | Precursor compounds | Total potential PFAA concentration, presence of unknown precursors. |

| AOPs/ARPs | Advanced Oxidation/Reduction Processes. Laboratory systems (e.g., UV/persulfate) that test the chemical degradability of PFAS. rsc.org | Target PFAS | Degradation rates, transformation products, reaction mechanisms. |

Predictive Computational Models for Environmental Pathways and Persistence

Alongside experimental work, computational models are critical tools for predicting the environmental fate and transport of PFAS. researchgate.net These models simulate the behavior of chemicals based on their physicochemical properties and environmental parameters.

Fate and Transport Models: Models like HYDRUS and GeoPEARL are used to simulate the movement of PFAS through soil and groundwater. researchgate.net These models incorporate processes such as advection, dispersion, sorption to soil particles, and degradation to predict the extent of contamination plumes.

Quantum Chemistry Models: Computational chemistry methods, particularly Density Functional Theory (DFT), are used to investigate degradation mechanisms at a molecular level. acs.org DFT calculations can predict bond dissociation energies, reaction barriers, and the most likely degradation pathways. frontiersin.org This helps researchers understand why certain PFAS are more persistent than others and can guide the development of new degradation technologies. acs.org For instance, DFT can be used to calculate the energy required to break C-C or C-F bonds, providing insight into the initial steps of degradation. frontiersin.org These models are invaluable for interpreting experimental results and for screening new or emerging PFAS for which experimental data is lacking. researchgate.net

Exploration of Potential Environmental Transformation Pathways for Perfluorinated Allylic Sulfates

While perfluoroalkyl acids (PFAAs) like PFOA and PFOS are notoriously resistant to degradation, polyfluorinated substances, which contain non-fluorinated parts, can undergo transformation. itrcweb.org this compound, as a perfluorinated allylic sulfate, contains a carbon-carbon double bond in its allyl group. This structural feature is a potential site for chemical and biological reactions that are not available to its saturated counterparts. The following sections explore hypothetical transformation pathways based on this chemical structure.

In the environment, highly reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O₃) are key drivers of chemical transformations. The double bond in a perfluorinated allylic sulfate would likely be the primary target for these oxidants.

Atmospheric Oxidation: Volatile or semi-volatile PFAS precursors can undergo long-range atmospheric transport and be degraded by gas-phase oxidants. nccoast.org For an allylic compound, reaction with •OH would be a likely initial step. This could lead to the formation of fluorinated epoxides or aldehydes, which may undergo further oxidation. These reactions could ultimately lead to the cleavage of the carbon chain and the formation of shorter-chain PFAAs.

Aquatic Oxidation: In water, AOPs that generate •OH or sulfate radicals (SO₄⁻•) have been shown to degrade some PFAS. researchgate.net The double bond of a perfluorinated allylic sulfate would be susceptible to attack by these radicals. This could initiate a degradation cascade, potentially involving the formation of fluorinated alcohols and ketones, eventually leading to the formation of stable PFAAs. The sulfate radical, in particular, has been shown to be effective in degrading perfluorinated carboxylic acids (PFCAs) under certain conditions. researchgate.net

Reductive Degradation: Under anaerobic conditions, such as in deep sediments or certain groundwater zones, reductive processes can be important for the transformation of some pollutants. While the C-F bond is generally resistant to reduction, other functional groups can be targeted. For a perfluorinated allylic sulfate, the sulfate group could potentially be removed via reductive processes, although this is speculative.

Biotic Degradation: The biodegradation of highly fluorinated compounds is generally very slow or non-existent. researchgate.netresearchgate.net However, the non-fluorinated parts of polyfluorinated precursors are known to be susceptible to microbial attack. nih.gov The double bond in the allyl group could be a potential site for enzymatic activity. Microorganisms might be able to epoxidize or hydrate (B1144303) the double bond, initiating a degradation process. It is well-documented that precursor compounds like fluorotelomer alcohols can be biotransformed into PFAAs by microorganisms. nih.govnih.gov It is plausible that a similar fate could await perfluorinated allylic sulfates, where microbial action on the allyl group leads to intermediates that are then further transformed into persistent PFAAs. However, the extreme electronegativity of the perfluoroalkyl chain would significantly hinder most enzymatic attacks, making the compound highly recalcitrant compared to non-fluorinated alkenes. researchgate.net

Future Research Directions in this compound Environmental Science and Sustainability Implications

The significant lack of data on this compound and its direct analogs highlights a critical knowledge gap in environmental science. Future research should prioritize a fundamental characterization of this and other emerging PFAS.

Key Research Needs:

Fundamental Properties: Basic physicochemical properties (e.g., solubility, vapor pressure, pKa) of this compound need to be determined to feed into environmental models. scitechdaily.com

Analytical Standards: The development of certified analytical standards is a prerequisite for any environmental monitoring and fate studies. nih.gov

Transformation Studies: Experimental studies are urgently needed to confirm the hypothetical degradation pathways discussed above. This includes investigating its reactivity with key environmental oxidants and its susceptibility to microbial degradation in various environmental compartments.

Non-Targeted Analysis: Environmental monitoring using HRMS should be employed to screen for the presence of this compound and its potential transformation products in the environment. epa.gov

Sustainability Implications: The use of highly persistent chemicals like PFAS is fundamentally at odds with the principles of green chemistry and sustainable development. nih.govrsc.org The potential for precursor compounds to transform into "forever chemicals" like PFAAs means that even substances that appear to degrade can contribute to long-term, irreversible environmental contamination. rsc.orgunep.orgeuropa.eu The continual release of such substances will lead to increasing environmental concentrations and a higher probability of adverse effects on ecosystems and human health. nih.govthegef.orgtoxicfreefuture.org Therefore, a critical aspect of future work is not only to study the fate of existing PFAS but also to actively promote the development and adoption of safer, non-persistent alternatives for all non-essential uses. nih.govacs.orgidtechex.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.